
9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide” is a chemical compound with the linear formula C24H33N5O5S2 . It has a molecular weight of 535.689 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The physical and chemical properties of “9-hydroxy-N2,N7-diisopentyl-9H-fluorene-2,7-disulfonamide” are not fully detailed in the sources I found. The compound has a molecular weight of 535.689 .Applications De Recherche Scientifique
Proton Exchange Membranes for Fuel Cells
A study by Xiaoxia Guo et al. (2002) explored the synthesis of novel sulfonated polyimides using a sulfonated diamine monomer derived from fluorene, showcasing its application as proton exchange membranes (PEMs) for fuel cells. These membranes exhibited proton conductivities comparable to or higher than Nafion 117, especially at 100% relative humidity, suggesting their potential in fuel cell applications due to their good solubility and excellent water stability (Guo et al., 2002).
Enhanced Proton Exchange Membrane Properties
Anaparthi Ganesh Kumar et al. (2018) synthesized novel sulfonated co-poly(ether imide)s containing trifluoromethyl, fluorenyl, and hydroxyl groups, aiming to enhance the properties of proton exchange membranes for microbial fuel cell (MFC) applications. These membranes showed superior performance to Nafion 117 under similar test conditions, indicating their effectiveness in bioelectrochemical systems (Kumar et al., 2018).
Sulfonated Block Copolymers for Fuel-Cell Applications
Byungchan Bae et al. (2009) developed sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups for fuel-cell applications. These copolymers displayed high proton conductivity and mechanical properties, making them promising materials for fuel-cell membranes (Bae et al., 2009).
Fluorene-Based Poly(arylene ether sulfone)s as Proton Exchange Membranes
Chenyi Wang et al. (2011) synthesized fluorene-based poly(arylene ether sulfone) copolymers containing sulfonic acids as proton exchange membranes (PEMs). These copolymers exhibited high proton conductivity and lower methanol permeability compared to Nafion, suggesting their potential as efficient PEM materials for fuel cell applications (Wang et al., 2011).
Safety and Hazards
Propriétés
IUPAC Name |
9-hydroxy-2-N,7-N-bis(3-methylbutyl)-9H-fluorene-2,7-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O5S2/c1-15(2)9-11-24-31(27,28)17-5-7-19-20-8-6-18(14-22(20)23(26)21(19)13-17)32(29,30)25-12-10-16(3)4/h5-8,13-16,23-26H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQUWPINJDSKOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2O)C=C(C=C3)S(=O)(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(aminomethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B2938193.png)
![ethyl 3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2938194.png)
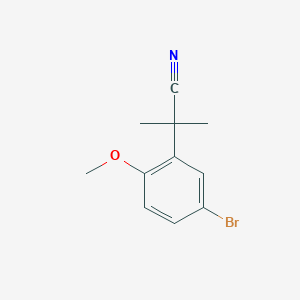
![2-[2-[(2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-methylacetamide](/img/structure/B2938197.png)


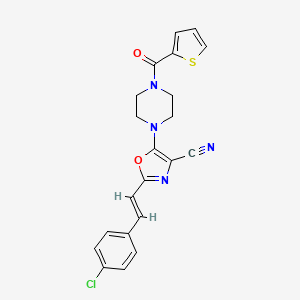
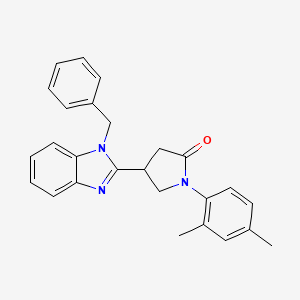
![1-(Benzo[d][1,3]dioxol-5-yl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2938204.png)
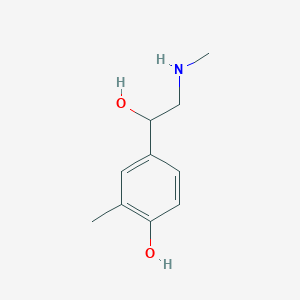
![5-(tert-butyl)-N-(3-morpholinopropyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2938207.png)
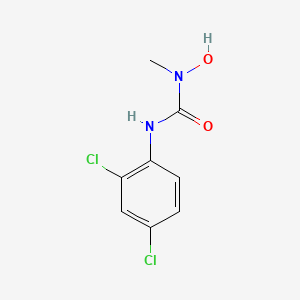
![N-(Cyanomethyl)-N-cyclopropyl-4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-triene-5-carboxamide](/img/structure/B2938210.png)
![ethyl 2-[2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2938212.png)